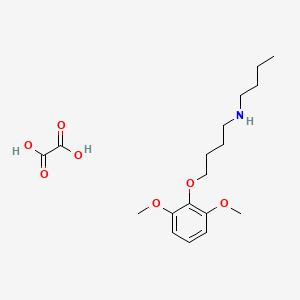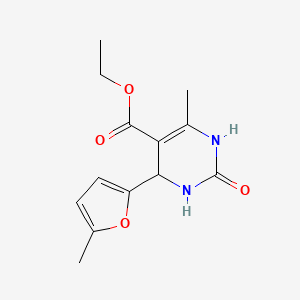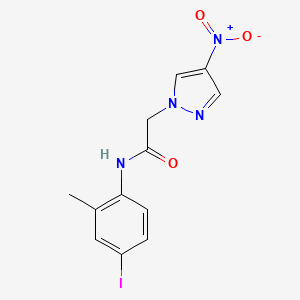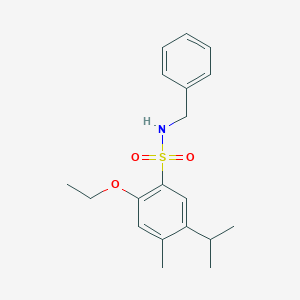
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as BDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMB is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that is involved in several physiological processes. The purpose of
Mecanismo De Acción
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate activates the β2-adrenergic receptor, which is a G protein-coupled receptor that is coupled to the Gs protein. Upon activation, the β2-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, resulting in the physiological effects of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate.
Biochemical and Physiological Effects:
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several biochemical and physiological effects, which are mediated through the activation of the β2-adrenergic receptor. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to increase airway smooth muscle relaxation, reduce inflammation, and improve lung function in asthma patients. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has also been shown to improve cardiac function and reduce oxidative stress in cardiovascular diseases. In addition, N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to improve glucose metabolism and insulin sensitivity in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several advantages for lab experiments, including its high selectivity for the β2-adrenergic receptor, which allows for specific activation of the receptor without affecting other receptors. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is also stable and has a long half-life, which makes it a valuable tool for long-term experiments. However, N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for the study of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including the investigation of its potential for therapeutic applications in asthma, cardiovascular diseases, and metabolic disorders. Future studies could also investigate the potential of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate as a tool for studying the β2-adrenergic receptor in different physiological systems. In addition, the development of more selective and potent agonists of the β2-adrenergic receptor could lead to the discovery of new therapeutic targets for several diseases.
Métodos De Síntesis
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with butylamine, followed by the formation of the final product through a series of chemical reactions. The synthesis method of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been extensively studied and optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in several scientific research studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is a selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for studying the receptor's function in different physiological systems. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in studies investigating the role of the β2-adrenergic receptor in asthma, cardiovascular diseases, and metabolic disorders.
Propiedades
IUPAC Name |
N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-4-5-11-17-12-6-7-13-20-16-14(18-2)9-8-10-15(16)19-3;3-1(4)2(5)6/h8-10,17H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRTXUSEDBYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)

![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)
![1-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5199230.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)




![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)